Cas no 1805163-10-3 (6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride
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- インチ: 1S/C8H4Cl2F5NO3S/c9-2-3-1-4(6(11)12)5(19-8(13,14)15)7(16-3)20(10,17)18/h1,6H,2H2
- InChIKey: ZEEPPEOBSXQPPS-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C(=C(C(F)F)C=C(CCl)N=1)OC(F)(F)F)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 427
- トポロジー分子極性表面積: 64.599
- 疎水性パラメータ計算基準値(XlogP): 3.4
6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029077101-1g |
6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride |
1805163-10-3 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chlorideに関する追加情報
Recent Advances in the Study of 6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride (CAS: 1805163-10-3)
The compound 6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride (CAS: 1805163-10-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl chloride derivative, characterized by its unique trifluoromethoxy and difluoromethyl substituents, has shown promising potential as a versatile intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
One of the key areas of research involving this compound is its role in the synthesis of sulfonamide-based therapeutics. Sulfonamides are a well-known class of compounds with broad pharmacological activities, including antibacterial, antiviral, and anticancer properties. The presence of multiple fluorine atoms in 6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride enhances its lipophilicity and metabolic stability, making it an attractive candidate for the design of next-generation drugs. Recent publications have highlighted its utility in the preparation of sulfonamide derivatives that exhibit potent inhibitory effects against carbonic anhydrases and other metalloenzymes.
In addition to its applications in medicinal chemistry, this compound has also been investigated for its potential use in agrochemicals. The trifluoromethoxy group, in particular, is known to confer improved pesticidal activity and environmental stability. A 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of 6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride exhibited significant herbicidal activity against a range of weed species, with minimal toxicity to non-target organisms. These findings suggest that this compound could play a critical role in the development of sustainable crop protection agents.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation and purification of 6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride. A team of researchers from the University of Tokyo reported a novel, high-yield synthesis route that minimizes the formation of byproducts and reduces the need for hazardous reagents. This method, which involves a selective chlorination step followed by sulfonylation, has been praised for its scalability and environmental friendliness. Such innovations are expected to facilitate the broader adoption of this compound in both academic and industrial settings.
Despite these promising developments, challenges remain in the widespread application of 6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride. Issues such as its reactivity under certain conditions and the need for specialized handling due to its sulfonyl chloride moiety have been noted in recent literature. However, ongoing research aims to address these limitations through the development of more stable derivatives and improved synthetic protocols. As the field continues to evolve, this compound is likely to remain a focal point of innovation in chemical biology and pharmaceutical research.
In conclusion, 6-(Chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride (CAS: 1805163-10-3) represents a highly versatile and valuable building block in modern drug and agrochemical discovery. Its unique structural features and broad applicability underscore its importance in the ongoing quest for novel therapeutic and agricultural solutions. Future research will undoubtedly explore new avenues for its use, further solidifying its role in the advancement of chemical biology and pharmaceutical sciences.
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